molecular formula C23H16ClN3OS2 B2613328 N-benzyl-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide CAS No. 920426-13-7

N-benzyl-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide

Cat. No.: B2613328
CAS No.: 920426-13-7
M. Wt: 449.97
InChI Key: XTNIJWMMWOZVJX-UHFFFAOYSA-N
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Description

N-benzyl-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide is a benzothiazole-based carboxamide derivative characterized by a unique substitution pattern. Its structure includes a benzothiazole-2-carboxamide core, with an N-benzyl group and a 6-chloro-4-methyl-1,3-benzothiazol-2-yl substituent. The chloro and methyl substituents likely enhance its electron-withdrawing and steric properties, influencing reactivity and binding interactions.

Properties

IUPAC Name

N-benzyl-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3OS2/c1-14-11-16(24)12-19-20(14)26-23(30-19)27(13-15-7-3-2-4-8-15)22(28)21-25-17-9-5-6-10-18(17)29-21/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNIJWMMWOZVJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)N(CC3=CC=CC=C3)C(=O)C4=NC5=CC=CC=C5S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide (CAS: 920426-13-7) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

  • Molecular Formula : C23H16ClN3OS2
  • Molar Mass : 449.98 g/mol
  • Structure : The compound features a benzothiazole core with a chloro and methyl substitution, which is critical for its biological activity.

Antitumor Activity

Recent studies have highlighted the compound's antitumor properties , particularly against various cancer cell lines. For instance:

  • Cytotoxicity : this compound exhibited selective cytotoxicity against tumorigenic cell lines. In vitro assays demonstrated an IC50 value in the low micromolar range against pancreatic cancer cells, indicating its potential as an anticancer agent .

The mechanism through which this compound exerts its effects involves several pathways:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival, such as glycogen synthase kinase 3 (GSK-3) .
  • Protein-Ligand Interactions : Molecular docking studies suggest that the compound binds effectively to target proteins, altering their activity and leading to apoptosis in cancer cells .

Case Studies

  • Pancreatic Cancer : A study evaluated the antiproliferative effects of various benzothiazole derivatives, including this compound. The results indicated a significant reduction in cell viability at concentrations below 10 μM .
  • Tuberculosis Inhibition : The compound has also been investigated for its activity against Mycobacterium tuberculosis. It demonstrated promising results as an anti-tubercular agent by inhibiting the growth of the bacteria in vitro .

Data Tables

Biological ActivityIC50 Value (μM)Target Organism/Cell Line
Antitumor (Pancreatic Cancer)5.0AsPC-1 Cell Line
Anti-tubercular Activity8.0Mycobacterium tuberculosis

Scientific Research Applications

Antimicrobial Activity

N-benzyl-N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide exhibits significant antimicrobial properties. Studies have shown that benzothiazole derivatives can effectively inhibit the growth of various bacterial and fungal pathogens.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for related compounds indicate potent activity:

CompoundMIC (μmol/mL)MBC (μmol/mL)
Compound A10.7 - 21.421.4 - 40.2
Compound B15.0 - 30.030.0 - 60.0

These findings suggest that structural modifications can enhance antimicrobial efficacy.

Antitumor Activity

The compound's structural characteristics suggest potential anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer) and DLD (colon cancer) cells.

Case Study: Antitumor Evaluation

A study evaluating the antitumor activity of similar compounds yielded the following results:

Cell LineIC50 (μM)
HepG215.5
DLD12.8
KB18.3

These results indicate that the compound may induce cytotoxic effects through various mechanisms.

Synthesis and Development

The synthesis of this compound can be achieved through various synthetic routes. Retrosynthesis analysis employs advanced modeling techniques to predict feasible synthetic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared to structurally similar benzothiazole carboxamides from the literature. Key differences lie in substituent positions, functional groups, and molecular frameworks, which dictate physicochemical and biological properties.

Structural Variations and Substituent Effects

Table 1: Structural Comparison of Benzothiazole Carboxamide Derivatives

Compound Name / ID Substituents / Key Features Molecular Formula Notable Properties / Data (if available) References
Target Compound 6-Cl, 4-Me, N-benzyl on benzothiazole-2-carboxamide C₁₉H₁₄ClN₃OS₂ Chloro (electron-withdrawing), methyl (steric) -
6-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-4-oxochromene-2-carboxamide 6-F, 7-Me, chromene-4-oxo ring C₁₉H₁₂ClFNO₄S Fluoro substituent; chromene backbone
N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,2-oxazole-5-carboxamide 6-OMe, N-benzyl, oxazole ring C₁₉H₁₅N₃O₃S Methoxy (electron-donating), oxazole hybrid
2-chloro-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-nitrobenzamide 6-Me on benzothiazole; 4-nitro, 2-Cl on phenyl C₂₁H₁₄ClN₃O₃S Nitro (electron-withdrawing), chlorophenyl
3-chloro-N-{6-nitro-1,3-benzothiazol-2-yl}-1-benzothiophene-2-carboxamide 6-NO₂ on benzothiazole; 3-Cl on benzothiophene C₁₅H₇ClN₂O₃S₂ Nitro and chloro dual electron-withdrawing groups

Key Observations :

  • Electron-withdrawing groups (EWGs): The target compound’s 6-Cl substituent (vs.
  • Steric effects : The 4-methyl group in the target compound introduces steric hindrance absent in analogs like (methoxy) or (nitro).
  • Hybrid frameworks : Compounds such as (chromene) and (oxazole) demonstrate how backbone modifications alter solubility and conformational flexibility.
Physicochemical and Spectroscopic Comparisons

While direct data for the target compound are unavailable, analogs provide insights:

  • Melting points : reports a melting point of 271–272°C for a benzodithiazine hydrazine derivative , suggesting high thermal stability for fused heterocycles.
  • Spectroscopy: IR peaks for SO₂ (1345, 1155 cm⁻¹) and C=N (1645 cm⁻¹) in and NMR shifts for N-CH₃ (δ 3.31 ppm) highlight diagnostic features for benzothiazole derivatives.

Notes on Analytical and Computational Tools

  • Crystallography : Programs like SHELXL and ORTEP-3 are critical for structural validation, as seen in and .
  • Lumping strategies : suggests grouping structurally similar compounds to predict reactivity , though this approach may overlook subtle substituent effects.

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